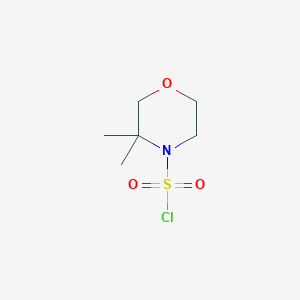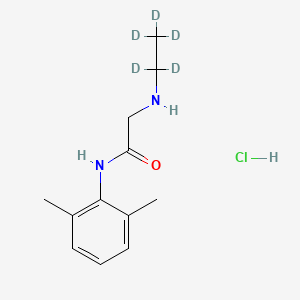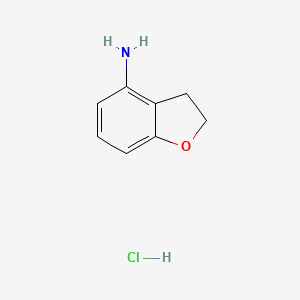
OT antagonist 1
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
OT antagonist 1: is a nonpeptide compound that selectively inhibits the oxytocin receptor. Oxytocin is a hormone involved in various physiological processes, including uterine contractions during labor and milk ejection during lactation. This compound is used primarily in research to study the effects of oxytocin and its receptor, as well as in potential therapeutic applications for conditions such as preterm labor .
準備方法
Synthetic Routes and Reaction Conditions: OT antagonist 1 is synthesized through a series of chemical reactions involving the formation of specific bonds and functional groups. The synthesis typically involves the following steps:
Formation of the core structure: The core structure of this compound is synthesized by reacting appropriate starting materials under controlled conditions. This may involve the use of catalysts, solvents, and specific temperatures to achieve the desired product.
Functional group modifications: The core structure is then modified by introducing various functional groups to enhance its selectivity and potency. This may involve reactions such as alkylation, acylation, and reduction.
Purification: The final product is purified using techniques such as chromatography to remove any impurities and obtain a high-purity compound
Industrial Production Methods: Industrial production of this compound involves scaling up the synthetic routes used in the laboratory. This requires optimization of reaction conditions, selection of appropriate equipment, and ensuring compliance with safety and environmental regulations. The production process may also involve additional steps such as crystallization and drying to obtain the final product in a suitable form for use .
化学反応の分析
Types of Reactions: OT antagonist 1 undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert this compound into reduced forms with different properties.
Substitution: Substitution reactions involve the replacement of specific functional groups with other groups, altering the compound’s properties
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of this compound .
科学的研究の応用
OT antagonist 1 has a wide range of scientific research applications, including:
作用機序
OT antagonist 1 exerts its effects by selectively binding to the oxytocin receptor, thereby inhibiting the action of oxytocin. The oxytocin receptor is a G-protein-coupled receptor that, when activated by oxytocin, triggers a cascade of intracellular signaling pathways. By blocking this receptor, this compound prevents the downstream effects of oxytocin, such as uterine contractions and milk ejection .
類似化合物との比較
OT antagonist 1 is unique in its selectivity and potency as an oxytocin receptor antagonist. Similar compounds include:
Atosiban: A mixed oxytocin receptor and vasopressin 1a receptor antagonist used as a tocolytic agent.
Barusiban: A selective oxytocin receptor antagonist with potential therapeutic applications.
Retosiban: Another oxytocin receptor antagonist currently in clinical trials for the prevention of preterm labor.
Compared to these compounds, this compound offers a distinct profile in terms of selectivity and potency, making it a valuable tool in both research and potential therapeutic applications .
特性
分子式 |
C22H22N4O3 |
|---|---|
分子量 |
390.4 g/mol |
IUPAC名 |
[(2S,4E)-4-methoxyimino-2-(3-methyl-1,2,4-oxadiazol-5-yl)pyrrolidin-1-yl]-[4-(2-methylphenyl)phenyl]methanone |
InChI |
InChI=1S/C22H22N4O3/c1-14-6-4-5-7-19(14)16-8-10-17(11-9-16)22(27)26-13-18(25-28-3)12-20(26)21-23-15(2)24-29-21/h4-11,20H,12-13H2,1-3H3/b25-18+/t20-/m0/s1 |
InChIキー |
PFGOHCJFGDEHAX-HBTCSRNFSA-N |
異性体SMILES |
CC1=CC=CC=C1C2=CC=C(C=C2)C(=O)N3C/C(=N/OC)/C[C@H]3C4=NC(=NO4)C |
正規SMILES |
CC1=CC=CC=C1C2=CC=C(C=C2)C(=O)N3CC(=NOC)CC3C4=NC(=NO4)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[(E)-1-[4-[2-[bis(trideuteriomethyl)amino]ethoxy]phenyl]-4-chloro-1-phenylbut-1-en-2-yl]phenol](/img/structure/B12428216.png)

![[(1S,3R,6R,8S,9S,10S,11S,14S)-6-acetyl-8-acetyloxy-14-[(2R,4R,5R,6R)-5-[(3R,4R,5R,6R)-3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-7,11-dimethyl-2-oxapentacyclo[8.8.0.01,3.03,7.011,16]octadecan-9-yl] 2-methylpropanoate](/img/structure/B12428218.png)




![2-{3-[(2E)-3,7-Dimethylocta-2,6-dien-1-YL]-2,4-dihydroxy-5-(3-methylbut-2-EN-1-YL)phenyl}-5,7-dihydroxy-2,3-dihydro-1-benzopyran-4-one](/img/structure/B12428239.png)

![[(1S,2R,3S,4S,6R,7R,8R,14R)-4-ethenyl-3-hydroxy-2,4,7,14-tetramethyl-9-oxo-6-tricyclo[5.4.3.01,8]tetradecanyl] 2-[(7-fluoro-1-hydroxy-3H-2,1-benzoxaborol-6-yl)oxy]acetate](/img/structure/B12428246.png)
![N-[5-[4-[bis(trideuteriomethyl)amino]piperidin-1-yl]pyridin-2-yl]-4-(3-chloro-5-propan-2-yl-1H-pyrazol-4-yl)pyrimidin-2-amine](/img/structure/B12428257.png)


![4-N-(2-aminophenyl)-1-N-[2-[[4-[N'-(3-bromo-4-fluorophenyl)-N-hydroxycarbamimidoyl]-1,2,5-oxadiazol-3-yl]amino]ethyl]benzene-1,4-dicarboxamide](/img/structure/B12428292.png)
